N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate is a compound that plays a significant role in the field of radiochemistry, particularly in the labeling of biomolecules for imaging and therapeutic applications. This compound is characterized by its ability to facilitate the attachment of radioisotopes to proteins and peptides, making it valuable in the development of radiopharmaceuticals.
The compound is synthesized through various chemical methodologies, primarily involving the modification of benzoic acid derivatives and stannylation processes. The initial synthesis reported by Wilbur D.S. utilized methyl 4-bromobenzoate as a precursor, highlighting the compound's derivation from simple aromatic systems .
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate can be classified as an organic compound with both ester and stannyl functional groups. It falls under the category of succinimidyl esters, which are commonly used in bioconjugation chemistry due to their reactivity with amines.
The synthesis of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate typically involves a multi-step process that includes:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice (commonly tetrahydrofuran or acetonitrile) to optimize yields and purity. For instance, heating at approximately 95°C for specific durations is crucial for achieving complete reactions .
The molecular structure of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate consists of a benzoate core substituted with a methyl group at the para position and a trimethylstannyl group at the meta position. The succinimidyl moiety enhances its reactivity towards nucleophiles, particularly amines.
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate primarily participates in:
The efficiency of these reactions is influenced by factors such as pH, temperature, and concentration of reactants. For example, radioiodination typically requires controlled conditions to prevent degradation of sensitive biomolecules .
The mechanism by which N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate facilitates radioiodination involves:
This process allows for selective labeling of specific biomolecules, enhancing their visibility during imaging procedures.
Relevant data indicates that under optimal conditions, yields for reactions involving this compound can exceed 90% .
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate has several scientific uses:
The systematic name assigned to this compound according to the rules of the International Union of Pure and Applied Chemistry (IUPAC) is:1-[(4-Methyl-3-(trimethylstannyl)benzoyl)oxy]-2,5-pyrrolidinedione
This name precisely defines its structure:
The structural formula can be represented by the SMILES notation:O=C(ON1C(CCC1=O)=O)C2=CC=C(C)C([Sn](C)(C)C)=C2
Table 1: Structural Representation
| Representation Type | Value |
|---|---|
| IUPAC Name | 1-[(4-Methyl-3-(trimethylstannyl)benzoyl)oxy]-2,5-pyrrolidinedione |
| Molecular Formula | C15H19NO4Sn |
| SMILES | O=C(ON1C(CCC1=O)=O)C2=CC=C(C)C(Sn(C)C)=C2 |
This compound is known by several alternative names and abbreviations in scientific literature and chemical catalogs, reflecting its structure or common applications:
Table 2: Common Synonyms and Abbreviations
| Synonym/Abbreviation | Context |
|---|---|
| 4-Methyl-3-(trimethylstannyl)benzoic acid succinimidyl ester | Descriptive chemical name |
| 4-Methyl-3-(trimethylstannyl)benzoic acid N-hydroxysuccinimide ester | Descriptive chemical name |
| N-Succinimidyl 4-methyl-3-(trimethylstannyl)benzoate | Common catalog name |
| NHS ester of 4-Methyl-3-(trimethylstannyl)benzoic acid | Functional group emphasis |
| N-Succinimidyl 3-(trimethylstannyl)-4-methylbenzoate | Alternative numbering |
| p-MeATE | Common abbreviation in radiochemistry protocols |
| STB-NHS | Less common abbreviation |
| 3-Trimethylstannyl-4-methylbenzoic acid N-succinimidyl ester | Descriptive chemical name |
The molecular formula of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate is C15H19NO4Sn.
Calculating its molecular weight:
This molecular weight (396.03 g/mol) is characteristic for the C15H19NO4Sn composition and is confirmed by mass spectrometry analysis .
Table 3: Molecular Formula and Weight Data
| Property | Value | Confirmation Method |
|---|---|---|
| Molecular Formula | C15H19NO4Sn | Elemental Analysis |
| Molecular Weight | 396.03 g/mol | Mass Spectrometry |
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7